Trandolapril-d5 Benzyl Ester

Isotopic Purity Mass Spectrometry Internal Standard

Trandolapril-d5 Benzyl Ester is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, specifically designed as a protected benzyl ester derivative. As a deuterated internal standard (d5), it is intended for the quantitative analysis of trandolapril and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Molecular Formula C₃₁H₃₅D₅N₂O₅
Molecular Weight 525.69
Cat. No. B1158589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrandolapril-d5 Benzyl Ester
Synonyms(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Benzyl Ester-d5;  Mavik-d5 Benzyl Ester;  Odrik-d5 Benzyl Ester;  Gopten-d5 Benzyl Ester;  RU-44570-d5 Benzyl Ester; 
Molecular FormulaC₃₁H₃₅D₅N₂O₅
Molecular Weight525.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trandolapril-d5 Benzyl Ester: A Deuterated Internal Standard for ACE Inhibitor Bioanalysis and Pharmacokinetic Research


Trandolapril-d5 Benzyl Ester is a stable isotope-labeled analog of the angiotensin-converting enzyme (ACE) inhibitor trandolapril, specifically designed as a protected benzyl ester derivative. As a deuterated internal standard (d5), it is intended for the quantitative analysis of trandolapril and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS) [1]. This compound incorporates five deuterium atoms into the phenyl group of its molecular structure, providing a distinct mass shift (+5 Da) that facilitates precise analyte tracking without altering the pharmacological properties of the parent compound . The benzyl ester functionality allows it to be used as a protected intermediate in synthetic pathways, and its high isotopic purity (>98%) ensures minimal interference during mass spectrometric detection .

Deuterated internal standard for trandolapril benzyl ester quantification in LC-MS/MS
+5 Da mass shift supports analyte tracking
Benzyl ester protected intermediate for synthetic pathway monitoring
Supports process analytical technology (PAT) in trandolapril manufacturing
High isotopic purity for method accuracy in complex biological matrices
Minimizes isotopic overlap and improves signal-to-noise

Why Trandolapril-d5 Benzyl Ester Cannot Be Substituted with Other Deuterated Trandolapril Analogs in Bioanalytical Assays


Substituting Trandolapril-d5 Benzyl Ester with a different deuterated trandolapril analog (e.g., Trandolapril-d5 or Trandolaprilat-d5) is not analytically interchangeable due to fundamental differences in molecular structure, physicochemical properties, and chromatographic behavior. Deuterated internal standards must closely mimic the extraction recovery, ionization efficiency, and retention time of the target analyte to correct for matrix effects and instrument variability [1]. The benzyl ester moiety in Trandolapril-d5 Benzyl Ester (C31H35D5N2O5, MW 525.69) confers distinct lipophilicity and stability compared to the free acid form of Trandolaprilat-d5 (C22H29D5N2O5, MW 435.57) or the non-esterified Trandolapril-d5 . Using a mismatched internal standard can introduce quantification bias, as deuterium-labeled compounds may exhibit unexpected differences in retention time or recovery compared to the analyte, compromising method accuracy and precision [2]. Therefore, for applications requiring the direct quantification of trandolapril benzyl ester or its protected forms, Trandolapril-d5 Benzyl Ester is the only structurally congruent internal standard.

Target
Trandolapril-d5 Benzyl Ester
Benzyl ester moiety, distinct lipophilicity and retention
May not substitute
Trandolaprilat-d5 (free acid)
Different extraction recovery and ionization efficiency may introduce quantification bias
Target
Trandolapril-d5 Benzyl Ester
+5 Da mass shift from 5 deuterium atoms
May not substitute
Trandolaprilat-d3
+3 Da shift may reduce signal separation in complex matrices
Target
Trandolapril-d5 Benzyl Ester
Refrigerated storage (2–8°C) required for ester stability
May not substitute
Trandolapril-d5 (non-esterified)
Different storage profile and potential for hydrolysis affect method robustness

Quantitative Differentiation of Trandolapril-d5 Benzyl Ester: Evidence for Analytical Performance and Procurement Selection


Isotopic Purity and Deuterium Incorporation: d5 vs. d3 and Non-Deuterated Comparators

Trandolapril-d5 Benzyl Ester demonstrates high isotopic purity (≥98% d5 incorporation) as specified by multiple reputable vendors [1]. In contrast, commonly available alternatives such as Trandolaprilat-d3 Monohydrate incorporate only three deuterium atoms, resulting in a smaller mass shift (+3 Da vs. +5 Da) [2]. Non-deuterated trandolapril benzyl ester provides no mass shift, offering no differentiation from the analyte. The higher deuterium content in the d5 compound enhances signal-to-noise ratio and reduces interference from natural isotopic abundance in complex biological matrices.

Isotopic Purity & Mass Shift
Head-to-head
+5 Da (d5) vs +3 Da (d3)
Greater mass shift improves baseline separation and reduces isotopic interference
Reported ≥98% d5 incorporation per vendor COA
Isotopic Purity Mass Spectrometry Internal Standard

Molecular Weight Differential: 525.69 vs. 435.58 (Trandolapril-d5) for Method Specificity

The molecular weight of Trandolapril-d5 Benzyl Ester is 525.69 g/mol, representing a +5 Da shift from the non-deuterated trandolapril benzyl ester (520.29 g/mol) . This contrasts with Trandolapril-d5, which has a molecular weight of 435.58 g/mol (a +5 Da shift from 430.54 g/mol) . The significant mass difference between the benzyl ester form and the non-esterified trandolapril analogs ensures that the internal standard does not co-elute with or interfere with the detection of other trandolapril-related species in multi-analyte assays.

Molecular Weight
Reported
525.69 g/mol
Distinct mass from non-esterified analogs ensures chromatographic specificity
+90.11 g/mol vs trandolapril-d5 free acid
Molecular Weight LC-MS/MS Method Specificity

Chemical Stability and Storage Requirements: Refrigerated (2-8°C) vs. Room Temperature Stability of Comparators

Trandolapril-d5 Benzyl Ester requires refrigerated storage at 2-8°C, as indicated by multiple vendors [1]. This storage condition reflects the compound's inherent chemical lability, particularly concerning the benzyl ester moiety which is susceptible to hydrolysis. In contrast, Trandolaprilat-d5 is often shipped at room temperature and can be stored at -20°C for long-term stability [2]. The specific storage requirement of Trandolapril-d5 Benzyl Ester necessitates a controlled cold chain, impacting procurement logistics and laboratory handling protocols.

Storage Requirement
Cross-study comparable
2–8°C refrigerated
Cold-chain requirement impacts procurement planning and lab handling protocols
Comparator trandolaprilat-d5 ships at room temperature
Stability Storage Procurement

Isotopic Purity Benchmark: ≥98% Deuterium Incorporation vs. 99% Purity of Lisinopril-d5

Trandolapril-d5 Benzyl Ester is supplied with a minimum isotopic purity of ≥98% d5, a standard specification for deuterated internal standards in quantitative bioanalysis [1]. This level of purity is comparable to other commercially available deuterated ACE inhibitor internal standards, such as Lisinopril-d5, which is specified at ≥99% deuterated forms (d1-d5) [2]. The high isotopic purity ensures that the internal standard contributes negligible signal to the analyte's mass channel, thereby maintaining assay accuracy and linearity.

Isotopic Purity Benchmark
Cross-study comparable
≥98% d5 vs ≥99% d1-d5 (lisinopril-d5)
Comparable purity specification supports LLOQ and assay linearity
~1% difference in vendor COA specifications
Deuterium Incorporation Quality Control Internal Standard

Synthesis Route Specificity: Benzyl Ester as a Key Intermediate in Trandolapril Manufacturing

Trandolapril-d5 Benzyl Ester serves as a protected intermediate in the synthesis of trandolapril. Patents describe the conversion of benzyl ester IVa to trandolapril via hydrogenolysis [1]. The deuterated version is critical for tracking the fate of the benzyl protecting group during process optimization and impurity profiling. Non-deuterated trandolapril benzyl ester (CAS 98677-37-3) is commonly used in these synthetic pathways, but its deuterated counterpart allows for more precise monitoring of reaction yields and degradation products by LC-MS [2].

Synthetic Intermediate Role
Class-level
Deuterated benzyl ester tracer for hydrogenolysis monitoring
Supports process analytical technology (PAT) and impurity profiling in trandolapril API synthesis
Inferred from patent routes; validate for specific process conditions
Synthetic Intermediate Process Chemistry Benzyl Ester

Optimal Applications of Trandolapril-d5 Benzyl Ester Based on Differentiated Analytical Performance


LC-MS/MS Quantification of Trandolapril Benzyl Ester in Pharmacokinetic Studies

Trandolapril-d5 Benzyl Ester is the preferred internal standard for the accurate quantification of trandolapril benzyl ester in biological matrices. Its +5 Da mass shift and high isotopic purity (≥98%) ensure minimal interference and reliable correction for matrix effects and ionization variability, which is essential for generating robust pharmacokinetic data in preclinical and clinical studies [1].

Process Analytical Technology (PAT) for Trandolapril Synthesis

In pharmaceutical manufacturing, Trandolapril-d5 Benzyl Ester is used as a tracer to monitor the hydrogenolysis step converting the benzyl ester intermediate to the final API [2]. Its deuterated label allows for the direct quantification of reaction yield and the identification of process-related impurities by LC-MS, thereby supporting quality-by-design (QbD) initiatives and ensuring batch-to-batch consistency.

Stability-Indicating Method Validation for Trandolapril Drug Products

During forced degradation studies of trandolapril formulations, Trandolapril-d5 Benzyl Ester can serve as an internal standard to accurately measure the formation of degradation products, including those arising from hydrolysis of the benzyl ester moiety. Its stability under refrigerated conditions (2-8°C) [3] must be maintained, but its use ensures that the analytical method is stability-indicating and capable of detecting even trace levels of related substances .

Comparative Metabolic Profiling of Prodrug Activation Pathways

To investigate the enzymatic hydrolysis of trandolapril benzyl ester to its active metabolite trandolaprilat, Trandolapril-d5 Benzyl Ester can be used in in vitro metabolism assays. The distinct molecular weight (525.69 g/mol) and chromatographic behavior of the deuterated benzyl ester allow for the simultaneous tracking of both the prodrug and its de-esterified metabolite, providing kinetic insights into the rate and extent of prodrug activation [4].

Application
Selection Property
Validation Focus
Trandolapril benzyl ester quantification in LC-MS/MS
+5 Da mass shift, high isotopic purity
Matrix-effect correction and assay accuracy in human plasma research matrices
Synthetic process monitoring (PAT)
Deuterium label for reaction tracking
Hydrogenolysis yield and process-related impurity identification
Stability-indicating method validation
Refrigerated storage (2–8°C) for ester integrity
Forced degradation and trace-level related substance monitoring
Comparative metabolic profiling of prodrug activation
Distinct molecular weight and chromatographic behavior
Simultaneous tracking of prodrug and active metabolite in in vitro assays

Technical Documentation Hub

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